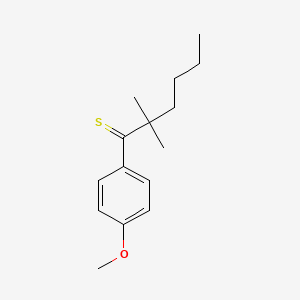
(E)-(4-Methoxyphenyl)diazene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-Methoxyphenyl)diazene-1-carbonitrile is an organic compound characterized by the presence of a diazene group (N=N) attached to a 4-methoxyphenyl ring and a carbonitrile group (C≡N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-Methoxyphenyl)diazene-1-carbonitrile typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with a nitrile compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazene group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization processes, where 4-methoxyaniline is treated with nitrous acid to form the diazonium salt, which is then coupled with a nitrile compound under controlled conditions to yield this compound.
Análisis De Reacciones Químicas
Types of Reactions: (E)-(4-Methoxyphenyl)diazene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products:
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl diazene compounds.
Aplicaciones Científicas De Investigación
(E)-(4-Methoxyphenyl)diazene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and dyes due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-(4-Methoxyphenyl)diazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to form reactive intermediates that interact with specific molecular targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
(E)-(4-Methoxyphenyl)diazene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
(E)-(4-Methoxyphenyl)diazene-1-sulfonamide: Contains a sulfonamide group, offering different chemical reactivity and applications.
(E)-(4-Methoxyphenyl)diazene-1-thiol:
Uniqueness: (E)-(4-Methoxyphenyl)diazene-1-carbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential for forming diverse chemical derivatives. This compound’s specific combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
52512-40-0 |
|---|---|
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)iminocyanamide |
InChI |
InChI=1S/C8H7N3O/c1-12-8-4-2-7(3-5-8)11-10-6-9/h2-5H,1H3 |
Clave InChI |
FNONOULGEYCGGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


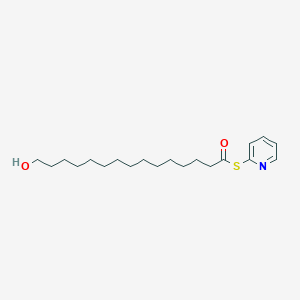
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
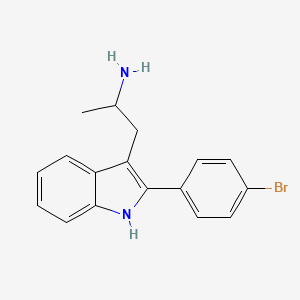

![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)


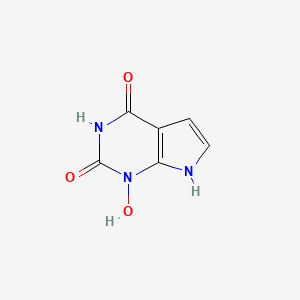
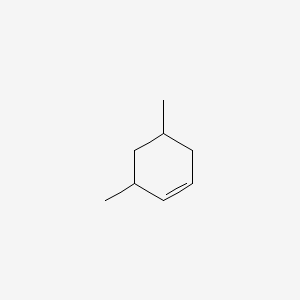
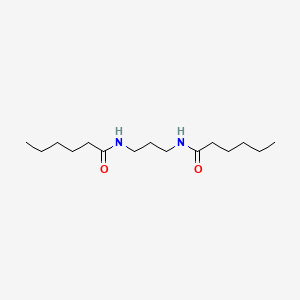
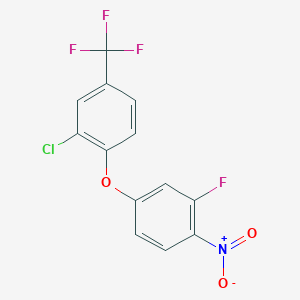
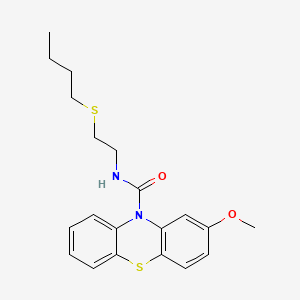
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
